molecular formula C21H41N B14155534 3-Hexyl-3-pentyldecanenitrile CAS No. 59405-47-9

3-Hexyl-3-pentyldecanenitrile

Cat. No.: B14155534
CAS No.: 59405-47-9
M. Wt: 307.6 g/mol
InChI Key: SOULKXPPGBPHBK-UHFFFAOYSA-N
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Description

3-Hexyl-3-pentyldecanenitrile: is an organic compound with the molecular formula C21H41N . It is characterized by a nitrile group (-CN) attached to a long aliphatic chain, making it a member of the nitrile family. This compound is notable for its unique structure, which includes a combination of hexyl and pentyl groups attached to a decanenitrile backbone .

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 3-Hexyl-3-pentyldecanenitrile typically involves the reaction of appropriate alkyl halides with sodium cyanide (NaCN) under controlled conditions. The reaction proceeds via nucleophilic substitution, where the cyanide ion replaces the halide ion, forming the nitrile group. The reaction is usually carried out in an aprotic solvent such as dimethyl sulfoxide (DMSO) or dimethylformamide (DMF) at elevated temperatures to ensure complete conversion .

Industrial Production Methods: On an industrial scale, the production of this compound may involve continuous flow reactors to optimize reaction conditions and improve yield. The use of catalysts and advanced purification techniques, such as distillation and crystallization, ensures the production of high-purity compounds suitable for various applications .

Chemical Reactions Analysis

Types of Reactions: 3-Hexyl-3-pentyldecanenitrile undergoes several types of chemical reactions, including:

Common Reagents and Conditions:

    Oxidation: Potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic or basic conditions.

    Reduction: Lithium aluminum hydride (LiAlH4) in anhydrous ether or catalytic hydrogenation using palladium on carbon (Pd/C).

    Substitution: Sodium cyanide (NaCN) in aprotic solvents like DMSO or DMF.

Major Products Formed:

Scientific Research Applications

3-Hexyl-3-pentyldecanenitrile has a wide range of applications in scientific research, including:

Mechanism of Action

The mechanism of action of 3-Hexyl-3-pentyldecanenitrile involves its interaction with specific molecular targets and pathways. The nitrile group can form hydrogen bonds and other interactions with proteins and enzymes, potentially modulating their activity. The long aliphatic chain may also influence the compound’s solubility and membrane permeability, affecting its distribution and efficacy within biological systems .

Comparison with Similar Compounds

Uniqueness: 3-Hexyl-3-pentyldecanenitrile is unique due to its specific combination of hexyl and pentyl groups attached to a decanenitrile backbone. This structure imparts distinct physicochemical properties, such as solubility, reactivity, and potential biological activity, making it valuable for various applications in research and industry .

Properties

CAS No.

59405-47-9

Molecular Formula

C21H41N

Molecular Weight

307.6 g/mol

IUPAC Name

3-hexyl-3-pentyldecanenitrile

InChI

InChI=1S/C21H41N/c1-4-7-10-12-15-18-21(19-20-22,16-13-9-6-3)17-14-11-8-5-2/h4-19H2,1-3H3

InChI Key

SOULKXPPGBPHBK-UHFFFAOYSA-N

Canonical SMILES

CCCCCCCC(CCCCC)(CCCCCC)CC#N

Origin of Product

United States

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